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molecular formula C7H4BrFN2 B1439341 5-bromo-4-fluoro-1H-indazole CAS No. 1082041-85-7

5-bromo-4-fluoro-1H-indazole

Cat. No. B1439341
M. Wt: 215.02 g/mol
InChI Key: YJOQUFUSNSCGHN-UHFFFAOYSA-N
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Patent
US08796256B2

Procedure details

A suspension of 1-(5-Bromo-4-fluoroindazol-1-yl)ethanone (13 mmol) in 10% HCl (40 mL) and methanol (10 mL) was heated at reflux until clear (ca. 1 h). The hot solution was filtered, cooled and pH was neutralized by the addition of NaOH solution (3N). The resultant white precipitate was collected via filtration and the solid was dried in vacuum to give 5-bromo-4-fluoro-1H-indazole.
Name
1-(5-Bromo-4-fluoroindazol-1-yl)ethanone
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(=O)C)[N:6]=[CH:5]2>Cl.CO>[Br:1][C:2]1[C:3]([F:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2

Inputs

Step One
Name
1-(5-Bromo-4-fluoroindazol-1-yl)ethanone
Quantity
13 mmol
Type
reactant
Smiles
BrC=1C(=C2C=NN(C2=CC1)C(C)=O)F
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until clear (ca. 1 h)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
pH was neutralized by the addition of NaOH solution (3N)
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was collected via filtration
CUSTOM
Type
CUSTOM
Details
the solid was dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2C=NNC2=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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